Methyl 9H-carbazole-2-carboxylate
Overview
Description
Methyl 9H-carbazole-2-carboxylate is a chemical compound used in scientific research for its unique properties. It is a heterocyclic compound that contains a carbazole ring and a methyl ester group. This molecule has gained significant attention due to its potential applications in various fields of research, including organic synthesis, material science, and medicinal chemistry.
Scientific Research Applications
Biodegradation and Bacterial Transformation
Methyl 9H-carbazole-2-carboxylate and its derivatives have been studied for their interactions with bacteria, particularly in the context of biodegradation. For instance, Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, was found to accumulate certain products during the incubation with 9-methyl-9H-carbazole, indicating a bacterial biotransformation pathway (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Synthesis of Alkaloids and Compounds
Significant research has gone into the synthesis of various carbazole alkaloids using methyl 9H-carbazole-2-carboxylate. For example, a gram-scale synthesis of several dioxygenated carbazole alkaloids, including methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, was achieved through Au-catalyzed cyclization reactions (Ma, Dai, Qiu, Fu, & Ma, 2014).
Antimicrobial Applications
9H-carbazole derivatives, prepared using methyl 9H-carbazole-2-carboxylate as a precursor, have shown promise as antimicrobial agents. These derivatives have undergone testing and evaluation for their effectiveness in combating microbial threats (Salih, Salimon, & Yousif, 2016).
Cancer Research and Drug Development
Carbazole derivatives, including those related to methyl 9H-carbazole-2-carboxylate, have been synthesized and evaluated for their potential in cancer treatment. Research has focused on developing compounds with high cytotoxicity for cultured cancer cells and promising antitumor activity (Jasztold-Howorko et al., 1994).
Photophysical and Material Applications
Methyl 9H-carbazole-2-carboxylate derivatives have also been utilized in the development of materials with special photophysical properties. For example, fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers with multiple LCSTs (Lower Critical Solution Temperatures) were designed for specific applications (Lessard, Ling, & Maríc, 2012).
properties
IUPAC Name |
methyl 9H-carbazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNZNDZRMLZWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461636 | |
Record name | Methyl 9H-carbazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9H-carbazole-2-carboxylate | |
CAS RN |
26000-33-9 | |
Record name | Methyl 9H-carbazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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